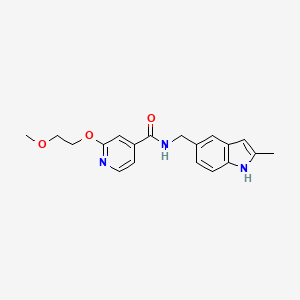

2-(2-methoxyethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-methoxyethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Allosteric Modifiers of Hemoglobin

Research has demonstrated the synthesis and testing of compounds structurally related to "2-(2-methoxyethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide" for their ability to modify the oxygen affinity of hemoglobin, which could be of interest for clinical or biological areas requiring reversal of depleted oxygen supply such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Carrier-Mediated Uptake in Cancer Therapy

Another study focused on the carrier-mediated uptake of novel small-molecule survivin suppressants into human solid tumor and lymphoma cells, highlighting the potential of structurally similar compounds in potent antitumor activity (Minematsu et al., 2009).

Novel PET Agents for Alzheimer's Disease

Compounds with a similar molecular framework have been synthesized for use as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, showcasing their application in neuroimaging and diagnostic procedures (Gao et al., 2017).

Methoxy-Substituted Indoles in Cancer Research

Methoxy-substituted indoles have been studied for their inhibition of tubulin polymerization, a mechanism that could be leveraged for anticancer strategies, indicating the potential of "this compound" in similar applications (Gastpar et al., 1998).

Mecanismo De Acción

Target of Action

The primary target of this compound is the serine protease factor B (FB) . FB is a key node in the alternative pathway (AP) of the complement system, which is integral to the formation of C3 and C5 convertase . The AP of the complement system is a key contributor to the pathogenesis of several human diseases including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .

Mode of Action

The compound binds to factor B directly and reversibly with high affinity . This binding inhibits the formation of C3 and C5 convertase, thereby disrupting the AP of the complement system .

Biochemical Pathways

By inhibiting factor B, the compound disrupts the AP of the complement system . This pathway is involved in the immune response and inflammation, and its disruption can help treat diseases mediated by the complement system .

Pharmacokinetics

It is known that the compound is orally bioavailable .

Result of Action

The inhibition of factor B disrupts the AP of the complement system, which can help treat diseases mediated by this system . The compound is currently being evaluated clinically in several diverse AP mediated indications .

Action Environment

It is known that the compound is designed to be applicable to treating a diverse array of complement mediated diseases .

Propiedades

IUPAC Name |

2-(2-methoxyethoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13-9-16-10-14(3-4-17(16)22-13)12-21-19(23)15-5-6-20-18(11-15)25-8-7-24-2/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYYIEZQIVHFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=NC=C3)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-Bromo-2-methoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934761.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)

![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2934765.png)

![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)

![[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2934770.png)

![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)

![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)

![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2934779.png)